3-Amino-4-hydroxy-5-nitrobenzene-1-sulfonic acid hydrate
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Overview
Description
3-Amino-4-hydroxy-5-nitrobenzene-1-sulfonic acid hydrate is a chemical compound with the molecular formula C6H8N2O7S and a molecular weight of 252.197 g/mol . It is also known by its IUPAC name, 3-amino-4-hydroxy-5-nitrobenzenesulfonic acid;hydrate . This compound is characterized by the presence of amino, hydroxy, nitro, and sulfonic acid functional groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-hydroxy-5-nitrobenzene-1-sulfonic acid hydrate typically involves the nitration of 3-amino-4-hydroxybenzenesulfonic acid. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 5-position of the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the hydrate form .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-hydroxy-5-nitrobenzene-1-sulfonic acid hydrate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The amino and hydroxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
3-Amino-4-hydroxy-5-nitrobenzene-1-sulfonic acid hydrate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in biochemical assays and as a staining agent.
Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-amino-4-hydroxy-5-nitrobenzene-1-sulfonic acid hydrate involves its functional groups interacting with molecular targets. The amino and hydroxy groups can form hydrogen bonds and participate in nucleophilic reactions, while the nitro group can undergo reduction to form reactive intermediates. These interactions can affect various biochemical pathways and molecular targets, leading to its diverse applications .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4-hydroxybenzenesulfonic acid
- 4-Hydroxy-3-nitrobenzenesulfonic acid
- 3-Amino-5-nitrobenzenesulfonic acid
Uniqueness
3-Amino-4-hydroxy-5-nitrobenzene-1-sulfonic acid hydrate is unique due to the presence of both amino and nitro groups on the benzene ring, which allows it to participate in a wide range of chemical reactions. Its hydrate form also enhances its solubility and stability, making it suitable for various applications in research and industry .
Properties
IUPAC Name |
3-amino-4-hydroxy-5-nitrobenzenesulfonic acid;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O6S.H2O/c7-4-1-3(15(12,13)14)2-5(6(4)9)8(10)11;/h1-2,9H,7H2,(H,12,13,14);1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJASIPICABEOAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)O)[N+](=O)[O-])S(=O)(=O)O.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80420808 |
Source
|
Record name | 3-Amino-4-hydroxy-5-nitrobenzene-1-sulfonic acid--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80420808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175278-60-1 |
Source
|
Record name | Benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro-, hydrate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175278-60-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-4-hydroxy-5-nitrobenzene-1-sulfonic acid--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80420808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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